CID 697851 Exhibits >75‑Fold Higher Potency Against AddAB Compared to ML328 (CID‑1517823)
In a direct biochemical nuclease assay using purified AddAB enzyme, CID 697851 achieves an IC50 of 13 nM , whereas the commonly used reference inhibitor ML328 (CID‑1517823) exhibits an IC50 of approximately 1.0 μM (1000 nM) . This represents a 77‑fold improvement in potency for CID 697851. Both compounds were tested under comparable conditions in the same published screening campaign [1].
| Evidence Dimension | AddAB nuclease inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | ML328 (CID‑1517823): 1.0 μM (1000 nM) |
| Quantified Difference | 77‑fold higher potency for CID 697851 |
| Conditions | Purified AddAB helicase‑nuclease, biochemical nuclease assay (ATP‑dependent DNA unwinding/nuclease activity) |
Why This Matters
Researchers requiring maximal AddAB inhibition in biochemical or cellular assays will achieve complete target engagement at significantly lower compound concentrations, reducing off‑target risk and saving material.
- [1] Amundsen SK, Spicer T, Karabulut AC, et al. Small‑molecule inhibitors of bacterial AddAB and RecBCD helicase‑nuclease DNA repair enzymes. ACS Chem Biol. 2012;7(5):879‑891. doi:10.1021/cb300018x. View Source
